(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone
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Description
(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is known for its unique structure and properties, which make it a promising candidate for a wide range of applications.
Scientific Research Applications
Microwave-Assisted Synthesis and Biological Evaluation
A study by Ravula et al. (2016) discusses the microwave-assisted synthesis of novel pyrazoline derivatives with potential anti-inflammatory and antibacterial activities. The research highlights the efficiency of microwave irradiation methods in yielding higher product amounts in an environmentally friendly manner compared to conventional heating methods. This study emphasizes the significance of furan-2-yl and chlorophenyl components in the molecular structure, which are related to the chemical structure of interest (Ravula et al., 2016).
Antinociceptive and Anti-inflammatory Properties
Research by Selvam et al. (2012) on thiazolopyrimidine derivatives, including the furan-2-yl and chlorophenyl moieties, demonstrates significant antinociceptive and anti-inflammatory activities. This study provides insights into the potential therapeutic applications of compounds with similar structural features (Selvam et al., 2012).
Aza-Piancatelli Rearrangement
The work by Reddy et al. (2012) on aza-Piancatelli rearrangement involving furan-2-yl(phenyl)methanol derivatives highlights a synthetic pathway that could be relevant for the synthesis or modification of compounds like "(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone." This research sheds light on the methodological advancements in synthesizing heterocyclic compounds (Reddy et al., 2012).
Synthesis and Antiviral Activity
Chen et al. (2010) discuss the synthesis of thiadiazole sulfonamide derivatives starting from chlorobenzoic acid, which bears resemblance to the chlorophenyl component of the compound of interest. The study evaluates the antiviral activities of these compounds, suggesting potential antiviral applications for structurally related molecules (Chen et al., 2010).
Synthesis, Characterization, and Docking Studies
Shahana and Yardily (2020) explore the synthesis, characterization, and docking studies of thiazol-5-yl and thiophene-2-yl methanone derivatives. Their research includes detailed analysis of structural optimization, bonding features, and antibacterial activity predictions, providing a foundation for understanding the chemical and biological properties of compounds with similar structural motifs (Shahana & Yardily, 2020).
properties
IUPAC Name |
[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-[5-(furan-2-yl)-1,2-oxazol-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3S/c20-14-5-2-1-4-13(14)18-7-8-22(9-11-26-18)19(23)15-12-17(25-21-15)16-6-3-10-24-16/h1-6,10,12,18H,7-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEHAWOMJMSDMRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)C3=NOC(=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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